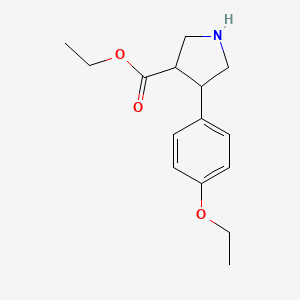

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Description

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring an ethoxyphenyl substituent at the 4-position and an ethyl ester group at the 3-position. This structure combines a saturated five-membered nitrogen heterocycle with aromatic and ester functionalities, making it a versatile intermediate in medicinal chemistry. The ethoxy group enhances lipophilicity, while the pyrrolidine core offers conformational flexibility for target binding.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-3-18-12-7-5-11(6-8-12)13-9-16-10-14(13)15(17)19-4-2/h5-8,13-14,16H,3-4,9-10H2,1-2H3 |

InChI Key |

ARKSFIKRDAZYEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CNCC2C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative with a five-membered, nitrogen-containing heterocycle that is part of many biologically active compounds. The compound features an ethoxyphenyl group attached to the pyrrolidine ring, giving it unique chemical and biological properties. Its molecular formula is C15H21NO3, and it has a molecular weight of 263.33 g/mol.

Applications

This compound has diverse applications across several fields:

- Medicinal Chemistry It serves as a building block in medicinal chemistry.

- Antimicrobial Properties It has been investigated for its potential antimicrobial properties.

- Antiviral Properties It has been investigated for its potential antiviral properties.

- Anticancer Properties It has been investigated for its potential anticancer properties.

The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity to elicit therapeutic effects. This makes it a candidate for further exploration in medicinal chemistry and pharmacology.

Interaction Studies

Interaction studies of this compound focus on its binding affinity to various biological targets. These studies may involve:

- Molecular Docking: Predicting binding modes and affinities using computational methods.

- Binding Assays: Quantifying the direct interaction between the compound and its target.

- Cell-Based Assays: Assessing the compound's effect on cellular processes related to the target.

Understanding these interactions is crucial for elucidating its potential therapeutic roles.

Mechanism of Action

The mechanism of action of ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Carboxylate Family

Notes:

- Methylenedioxy or benzodioxole groups () introduce additional π-π stacking capabilities but may reduce metabolic stability .

- Stereochemistry : The (2R,3R,4S) configuration in analogues () is critical for bioactivity, as seen in ABT-627, suggesting stereochemical control is essential for target interactions .

Tetrahydroquinoline and Tetrahydropyridine Derivatives

Notes:

- Ring Systems: The tetrahydroquinoline scaffold () introduces planar aromaticity and rigidity, contrasting with the flexible pyrrolidine core. This may reduce conformational adaptability in binding pockets .

- Hydroxy groups () enable hydrogen bonding but reduce lipophilicity .

Pyridine and Benzimidazole Derivatives

Notes:

- Aromatic vs. Saturated Cores : Pyridine derivatives () exhibit full aromaticity, enhancing stability but reducing flexibility. Benzimidazoles () offer dual hydrogen-bonding sites but increased synthetic complexity .

- Electronegative Substituents : Fluorine () and nitro groups () introduce strong electronic effects, influencing binding affinity and metabolic pathways compared to ethoxy .

Biological Activity

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered nitrogen-containing heterocycle, which is integral to many biologically active compounds. The compound's molecular formula is with a molecular weight of 263.33 g/mol. The unique ethoxy substitution on the phenyl ring enhances its solubility and reactivity, influencing its biological activity compared to other derivatives.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has been studied for its effectiveness against various microorganisms, including bacteria and fungi. Preliminary studies show promising results in inhibiting the growth of pathogenic strains such as Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : this compound has shown potential in cancer research, with mechanisms involving the modulation of specific molecular targets that are crucial in cancer cell proliferation and survival.

- Antiviral Effects : Investigations into the antiviral properties of this compound suggest it may interfere with viral replication processes, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can modulate their activity, leading to therapeutic effects. For example, its structure allows for binding to active sites on enzymes involved in metabolic pathways or signaling cascades critical for disease progression.

Table 1: Comparison of Biological Activities of Pyrrolidine Derivatives

| Compound Name | Molecular Weight | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |

|---|---|---|---|---|

| This compound | 263.33 g/mol | Yes (E. coli, S. aureus) | Promising | Under investigation |

| Ethyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate | 249.30 g/mol | Moderate | Limited | No |

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Varies | Significant | Yes | No |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Activity : A study conducted on various synthesized pyrrolidine derivatives demonstrated that this compound showed significant inhibition against multiple bacterial strains, indicating its potential as an antimicrobial agent .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in specific cancer types, suggesting a mechanism that may involve the activation of pro-apoptotic pathways .

- Viral Inhibition Assays : Preliminary assays indicate that this compound may inhibit viral replication in cultured cells, although further research is needed to confirm these findings and elucidate the underlying mechanisms .

Q & A

Q. What are the key steps in synthesizing Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization and functional group coupling. For example, analogous pyrrolidine derivatives are synthesized via:

- Cyclocondensation : Reaction of 4-ethoxyphenyl-substituted intermediates with ethyl acrylate derivatives under reflux conditions (e.g., dichloromethane or DMF as solvents).

- Catalytic hydrogenation : Reduction of intermediate ketones or nitriles using Pd/C or Raney Ni to form the pyrrolidine ring . Optimization strategies include adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature control to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxy group at C4, ester moiety at C3). For example, aromatic protons in the 4-ethoxyphenyl group resonate at δ 6.8–7.2 ppm, while the pyrrolidine protons appear at δ 2.5–3.5 ppm .

- Mass spectrometry (ESI-MS) : To confirm molecular weight (expected [M+H] ~ 278.3 g/mol) .

- X-ray crystallography : For resolving stereochemistry, if applicable (e.g., trans/cis configurations at C3 and C4) .

Q. How does the 4-ethoxyphenyl substituent influence the compound’s physicochemical properties?

The ethoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Computational modeling (e.g., DFT) predicts steric effects from the substituent, which may hinder rotation around the phenyl-pyrrolidine bond, affecting conformational stability .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during synthesis?

Stereoselectivity depends on:

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC values or binding affinities may arise from:

- Assay variability : Standardize protocols (e.g., kinase inhibition assays using ADP-Glo™) .

- Solubility differences : Use DMSO concentrations ≤1% to avoid aggregation . Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays) .

Q. What are the design principles for derivatives targeting specific pharmacological pathways?

Rational modifications include:

- Bioisosteric replacement : Substituting the ethoxy group with methoxy or fluorine to modulate metabolic stability .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid prodrug for improved bioavailability . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like GPCRs or kinases .

Methodological Guidance

Q. How to troubleshoot low yields in the final coupling step?

Common issues and solutions:

- Moisture sensitivity : Use anhydrous solvents and Schlenk-line techniques for moisture-sensitive intermediates .

- Side reactions : Add scavengers (e.g., molecular sieves) to trap byproducts like HCl in esterification .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : GROMACS for analyzing conformational stability in aqueous environments .

- QSAR modeling : Utilize descriptors like topological polar surface area (TPSA) to predict absorption .

Contradictions and Limitations in Current Literature

- Stereochemical ambiguity : Some studies report undefined configurations, complicating SAR analysis. Resolve via X-ray crystallography or NOESY .

- Divergent bioactivity : Variability in reported IC values (e.g., kinase inhibition ranges from 50 nM to 1 µM) may reflect assay conditions or impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.